molecular formula C10H12ClN B566691 (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1263000-44-7

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B566691
M. Wt: 181.663
InChI Key: WUZJKNLZGXOHQC-SSDOTTSWSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and possibly its stereochemistry. It may also include its appearance (color, form, etc.) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties could include acidity or basicity, reactivity with common reagents, and stability.


Safety And Hazards

This involves understanding the toxicological properties of the compound, its safety handling procedures, and its environmental impact.


Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and possible modifications of the compound to improve its properties or reduce its hazards.


properties

IUPAC Name

(2R)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZJKNLZGXOHQC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

Synthesis routes and methods

Procedure details

4,6-Dichloroquinaldine was reduced with rhodium on carbon to give 6-chloro-2-methyltetrahydroquinoline.
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